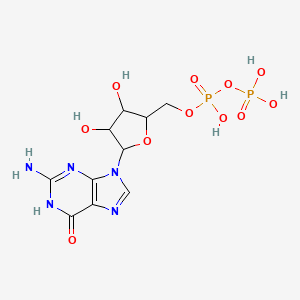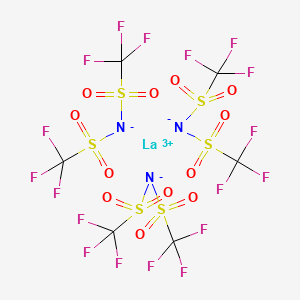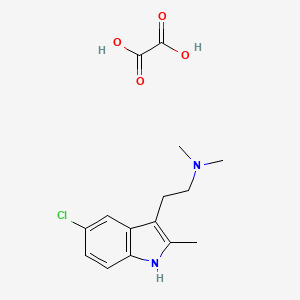
ST 1936 oxalate
Vue d'ensemble
Description
ST 1936 oxalate is an antidepressant drug that belongs to the class of 5-HT4 receptor agonists . It is a selective, nanomolar affinity 5-HT6 receptor agonist with Ki values of 13 nM, 168 nM, and 245 nM for human 5-HT6, 5-HT7, and 5-HT2B receptors, respectively .
Synthesis Analysis
While specific synthesis information for this compound was not found, oxalates in general can be synthesized in aqueous media by applying the highly efficient selective monohydrolysis reactions of symmetric diesters .
Molecular Structure Analysis
The molecular formula of this compound is C13H17ClN2.C2H2O4 . The chemical name is 5-Chloro-3-[2-(dimethylamino)ethyl]-2-methylindole oxalate .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 326.78 . It is soluble to 100 mM in DMSO .
Applications De Recherche Scientifique
Fungal Oxalate Production and Geomycology
ST 1936 oxalate, as a key metabolite, plays a significant role in fungal-mediated metal and mineral transformations. These transformations are central to geomycological processes such as nutrient and element cycling, rock and mineral transformations, and mycogenic biomineral formation. Fungal transformations of oxalate can have potential applications in environmental biotechnology, including metal and radionuclide leaching, biorecovery, detoxification, and bioremediation. However, these processes can also result in adverse effects like biodeterioration of natural and synthetic materials and biocorrosion of metals and alloys (Gadd et al., 2014).
Raman Spectroscopy and Environmental Indicators
Oxalates, including this compound, serve as markers or indicators of environmental events and can be readily determined using Raman spectroscopy. This technique aids in analyzing the deterioration of art, biogeochemical cycles, plant metal complexation, and the presence of pigments and minerals formed in caves (Frost, 2004).
Bioelectrochemical Systems and Oxalate Degradation
This compound can be used in bioelectrochemical systems, where its complete removal has been observed at the anode in a continuous reactor. This process shows potential for applications in environmental remediation and waste treatment, although it is accompanied by challenges like low coulombic efficiency and pH increase on the cathode side (Bonmatí et al., 2013).
Actinide Oxalates in Nuclear Industry
This compound has applications in the nuclear industry, particularly in the context of actinide oxalates. These materials are critical for radioactive waste management and nuclear fuel treatment and recycling. Actinide oxalates are used mainly for their low solubility in aqueous solutions and easy conversion to oxide, making them suitable for a variety of industrial applications (Abraham et al., 2014).
Soil Remediation and Metal Release
In the context of soil science, oxalate plays a crucial role. It impacts the release of arsenic from contaminated soils and influences arsenic accumulation in plants like wheat. This indicates its potential use in environmental remediation and understanding plant-soil interactions (Tao et al., 2006).
Mécanisme D'action
Target of Action
ST 1936 oxalate is a selective, high-affinity agonist of the 5-HT6 receptor . The Ki values for human 5-HT6, 5-HT7, and 5-HT2B receptors are 13 nM, 168 nM, and 245 nM, respectively . It also displays moderate affinity for human and rat α2 adrenergic receptors with a Ki of 300 nM .
Mode of Action
This compound interacts with its targets by fully activating cloned human 5-HT6 receptors . This interaction stimulates cAMP, Ca2+, ERK1/2, and Fyn kinase .
Biochemical Pathways
The activation of the 5-HT6 receptor by this compound leads to an increase in Ca2+ concentration and phosphorylation of Fyn kinase . This, in turn, regulates the activation of ERK1/2, a downstream target of Fyn kinase . These biochemical pathways play a crucial role in various cellular processes, including cell growth, differentiation, and survival.
Result of Action
The activation of the 5-HT6 receptor by this compound has been shown to increase dopamine and noradrenaline mediated signaling but decrease glutamatergic transmission . This can lead to various molecular and cellular effects, including changes in neurotransmitter release and neuronal excitability.
Safety and Hazards
Propriétés
IUPAC Name |
2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2.C2H2O4/c1-9-11(6-7-16(2)3)12-8-10(14)4-5-13(12)15-9;3-1(4)2(5)6/h4-5,8,15H,6-7H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSPBPPTDFRVGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



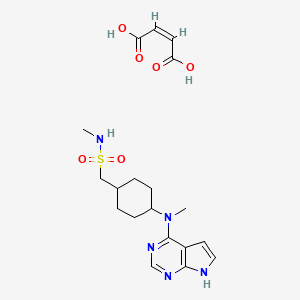
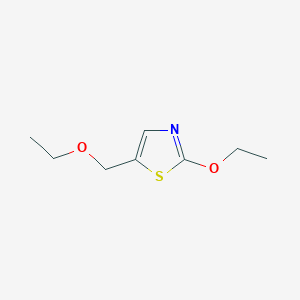
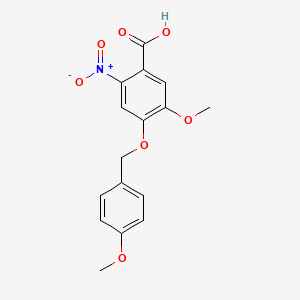
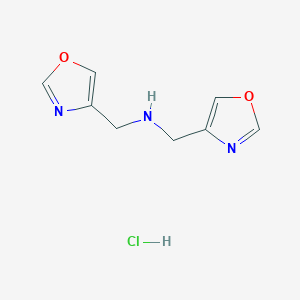
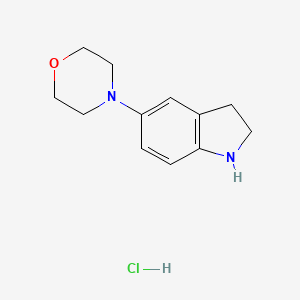


![Bis[6-(5,6-dihydrochelerythrinyl)]amine](/img/structure/B3028175.png)
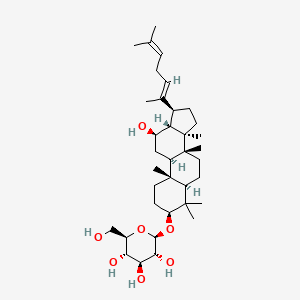
![Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B3028179.png)
![beta-D-Glucopyranoside 3-[(1Z)-2-[4-(beta-D-glucopyranosyloxy)-2-hydroxyphenyl]ethenyl]-5-hydroxyphenyl](/img/structure/B3028180.png)
![Ethyl (11bR)-4-Amino-2,6-bis(3,5-di-tert-butylphenyl)-4,5-dihydro-3H-cyclohepta[1,2-a:7,6-a']dinaphthalene-4-carboxylate](/img/structure/B3028184.png)
